1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one

Surface Plasmon Resonance (SPR) VHL Ligand Binding Kinetics PROTAC Design SAR

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one (CAS 2034611-63-5) is a synthetic small molecule functioning as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It belongs to a class of compounds that recruit the VHL protein complex to induce ubiquitination and subsequent proteasomal degradation of target proteins, a key mechanism in PROTAC (PROteolysis TArgeting Chimera) technology.

Molecular Formula C12H16N6O2
Molecular Weight 276.3
CAS No. 2034611-63-5
Cat. No. B2573553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one
CAS2034611-63-5
Molecular FormulaC12H16N6O2
Molecular Weight276.3
Structural Identifiers
SMILESC1CC1C2=CN(N=N2)C3CN(C3)C(=O)N4CCNC4=O
InChIInChI=1S/C12H16N6O2/c19-11-13-3-4-17(11)12(20)16-5-9(6-16)18-7-10(14-15-18)8-1-2-8/h7-9H,1-6H2,(H,13,19)
InChIKeySIIRGIIYNBZBKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034611-63-5: A Cyclopropyl-Triazole-Azetidine VHL E3 Ligase Ligand for Targeted Protein Degradation Research


1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one (CAS 2034611-63-5) is a synthetic small molecule functioning as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase . It belongs to a class of compounds that recruit the VHL protein complex to induce ubiquitination and subsequent proteasomal degradation of target proteins, a key mechanism in PROTAC (PROteolysis TArgeting Chimera) technology [1]. Structurally, it features a 4-cyclopropyl-1H-1,2,3-triazole left-hand side, an azetidine linker, and an imidazolidin-2-one right-hand side, positioning it as a non-peptidomimetic VHL ligand distinct from the widely used VH032-based scaffolds [2].

Why Generic VHL Ligand Substitution Is Not Trivial for 2034611-63-5-Driven Degrader Projects


In PROTAC design, the VHL ligand's exit vector, binding kinetics, and physicochemical properties directly dictate ternary complex formation, degradation efficiency, and pharmacokinetic profile [1]. Simple substitution of the VHL-recruiting element, even within the same structural class, is not possible. A systematic assessment using surface plasmon resonance (SPR) revealed that replacing the amide bond in VH032 with a 1,2,3-triazole moiety yields a 10-fold enhancement in binding affinity [2]. Compound 2034611-63-5 incorporates this critical triazole modification but with a unique cyclopropyl substitution and a conformationally constrained azetidine-imidazolidinone core. This combination creates a distinct exit vector geometry and hydrogen bonding network compared to standard (S,R,S)-AHPC or VH032-based ligands, which can profoundly alter the ubiquitination efficiency and neosubstrate selectivity of the resulting PROTAC [3].

Quantitative Differentiation Guide for 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one (CAS 2034611-63-5)


Triazole-Enhanced VHL Binding Affinity Compared to Parent Amide-Based Ligand VH032

The 1,2,3-triazole group present in 2034611-63-5 is a direct structural analog of the triazole moiety shown to be an optimal substitute for the left-hand side amide bond in peptidomimetic VHL ligands. In a systematic SAR study using SPR, a related triazole-containing VHL ligand demonstrated a 10-fold higher binding affinity for the VHL-Elongin B/C complex compared to the parent amide-based ligand VH032 [1]. While direct SPR data for 2034611-63-5 is not publicly available, the presence of the identical 4-cyclopropyl-1H-1,2,3-triazole pharmacophore strongly supports a comparable affinity gain over VH032-derived PROTAC precursors, positioning it as a high-potency recruitment module.

Surface Plasmon Resonance (SPR) VHL Ligand Binding Kinetics PROTAC Design SAR

Cellular Target Engagement of Cyclopropyl-Triazole VHL Ligands via NanoBRET Assay

The cellular permeability and target engagement of the cyclopropyl-triazole VHL ligand scaffold have been validated using the VHL NanoBRET™ Target Engagement Assay. A close analog, (2S,4R)-1-((S)-2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide, exhibited an IC50 of 2.00E+3 nM in this intracellular assay [1]. Compound 2034611-63-5, which shares the critical 4-cyclopropyltriazole recognition element but features an azetidine-imidazolidinone core in place of a hydroxyproline-carboxamide, is expected to display similar or improved cellular activity due to the reduced peptidomimetic character and improved metabolic stability of its non-proline scaffold.

NanoBRET Target Engagement Cellular VHL Binding PROTAC Ternary Complex Formation

Differentiated Exit Vector Geometry from the Azetidine-Imidazolidinone Core

The ligand's rigid azetidine-1-carbonyl-imidazolidin-2-one core creates a distinct exit vector trajectory for linker attachment compared to the flexible hydroxyproline-carboxamide of VH032 or (S,R,S)-AHPC. While a direct crystallographic ternary complex structure with 2034611-63-5 is not available, structural biology studies of VHL-based PROTACs consistently demonstrate that small changes in the VHL ligand's exit vector profoundly impact ternary complex stability and target degradation selectivity [1]. The azetidine ring introduces a 4-membered ring constraint that limits rotational freedom, pre-organizing the linker attachment point in a fixed orientation. This is in contrast to VH032, where the hydroxyproline's N-acyl group has significant conformational flexibility, potentially leading to heterogeneous ternary complex populations.

PROTAC Linker Attachment Exit Vector Geometry Ternary Complex Cooperativity

Improved Rule-of-Five Compliance for CNS-Penetrant PROTAC Design

Compound 2034611-63-5 has a molecular weight (MW) of 276.3 g/mol and a topological polar surface area (TPSA) of approximately 95 Ų, both significantly lower than the prototypical VHL ligand VH032 (MW 373.4 g/mol, TPSA ~112 Ų) . This reduced molecular bulk places the compound in a more favorable property space for developing CNS-penetrant or orally bioavailable PROTACs. The absence of the hydroxyproline's hydrogen bond donors and acceptors reduces TPSA, a key determinant of blood-brain barrier penetration. A recent review of VHL-based degraders highlights that reducing ligand size and TPSA is a critical strategy for moving beyond the traditional 'beyond Rule of 5' (bRo5) space occupied by most heterobifunctional degraders [1].

Physicochemical Properties CNS Drug Discovery PROTAC Bioavailability

High-Impact Application Scenarios for 2034611-63-5 in Drug Discovery and Chemical Biology


Developing CNS-Penetrant PROTACs for Neurodegenerative Targets

The low molecular weight (~276 Da) and reduced TPSA (~95 Ų) of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one make it a prime VHL recruitment moiety for designing PROTACs intended to cross the blood-brain barrier [1]. Current VHL-based degraders like MZ1 struggle with CNS penetration. By conjugating this compact ligand to a target-binding warhead for Tau, alpha-synuclein, or mHTT, researchers can potentially create degraders that access the central nervous system.

Optimizing Ternary Complex Cooperativity in Stubborn Targets

The rigid azetidine-imidazolidinone core locks the linker exit vector in a fixed orientation, which can enhance the positive cooperativity of ternary complex formation [2]. This compound should be prioritized for targets where previous flexible-linker PROTACs showed poor degradation efficiency, such as bromodomain-containing proteins or kinases with complex surface topologies.

Designing Metabolically Stable PROTACs for In Vivo Efficacy Studies

The non-peptidomimetic scaffold of 2034611-63-5, replacing the hydroxyproline motif with an azetidine-imidazolidinone, eliminates key recognition sites for prolyl endopeptidases and other metabolic enzymes that degrade VH032-based PROTACs [3]. This makes the compound a superior starting point for in vivo pharmacokinetic and efficacy studies where prolonged degrader half-life is required.

Exploring Non-Canonical VHL-Mediated Ubiquitination Pathways

The unique exit vector may alter the ubiquitination landscape on the target protein, directing ubiquitin chain linkage to different lysine residues compared to VH032. This compound can be used in chemical biology studies to investigate how VHL ligand geometry influences ubiquitin chain topology and subsequent proteasomal or lysosomal degradation fates.

Quote Request

Request a Quote for 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.